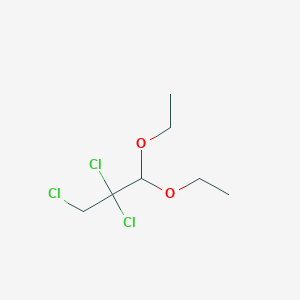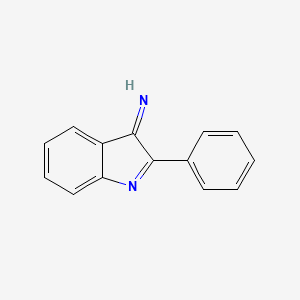
2-Phenylindol-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylindol-3-imine is an organic compound with the molecular formula C14H10N2. It belongs to the class of indole derivatives, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylindol-3-imine can be synthesized through several methods:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst, such as glacial acetic acid or polyphosphoric acid.
Heteroannulation: This method involves the reaction of 2-haloaniline derivatives with phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes.
Copper-Catalyzed Intermolecular C-H Amination: This method involves the reaction of enamines with copper catalysts under microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylindol-3-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, acylating agents
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Corresponding amines
Substitution: Various substituted indole derivatives
Applications De Recherche Scientifique
2-Phenylindol-3-imine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Phenylindol-3-imine involves its interaction with specific molecular targets and pathways:
Selective Estrogen Receptor Modulation: It acts as a nonsteroidal selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity.
Anticancer Activity: The compound interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
2-Phenylindol-3-imine can be compared with other indole derivatives:
2-Phenylindole: Similar in structure but lacks the imine group, making it less reactive in certain chemical reactions.
3-Phenylindole: Differently substituted, leading to variations in biological activity and chemical reactivity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to this compound.
List of Similar Compounds
- 2-Phenylindole
- 3-Phenylindole
- Indole-3-acetic acid
Propriétés
Numéro CAS |
6339-33-9 |
|---|---|
Formule moléculaire |
C14H10N2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-phenylindol-3-imine |
InChI |
InChI=1S/C14H10N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,15H |
Clé InChI |
ZQMAICYNJSHFAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


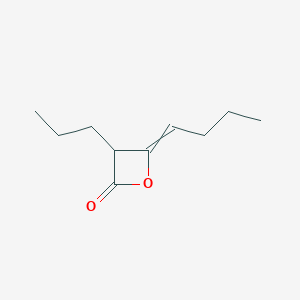
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
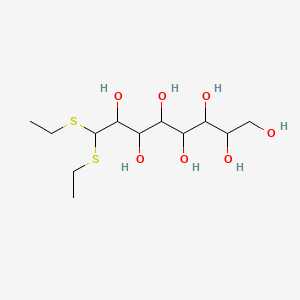
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
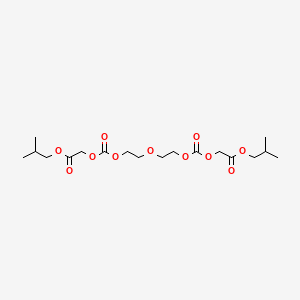
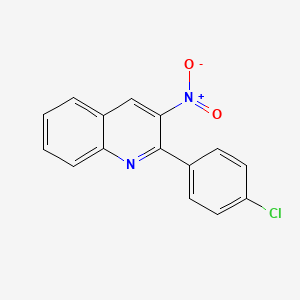

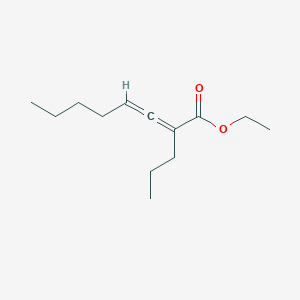
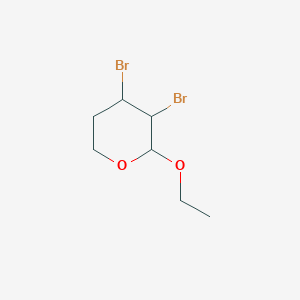
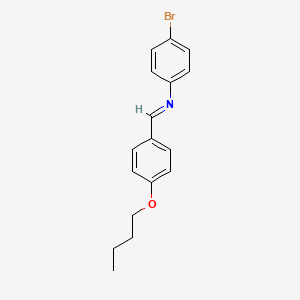
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)

